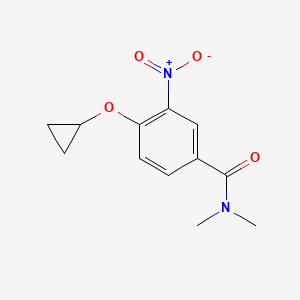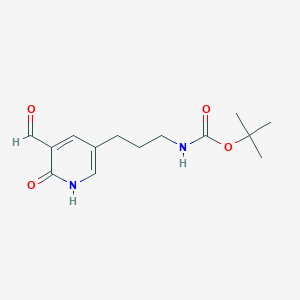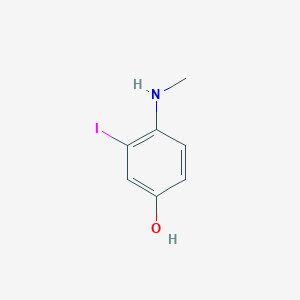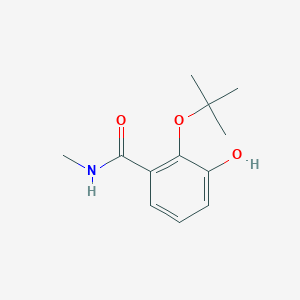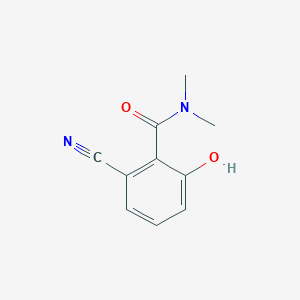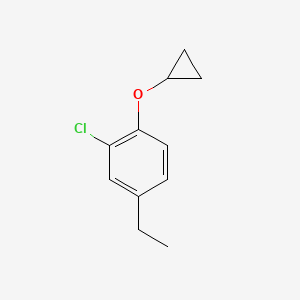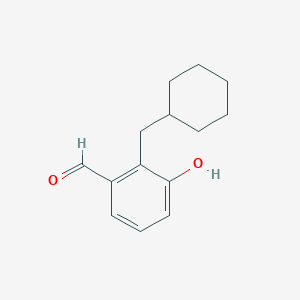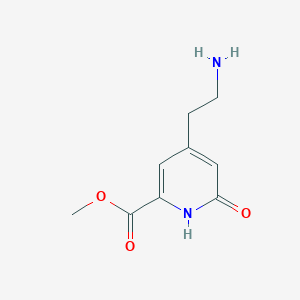
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with a hydroxyl group, an aminoethyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-pyridinecarboxylic acid and 2-aminoethanol.
Esterification: The carboxylic acid group of 4-hydroxy-2-pyridinecarboxylic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form methyl 4-hydroxy-2-pyridinecarboxylate.
Amination: The hydroxyl group at the 4-position is then substituted with an aminoethyl group through a nucleophilic substitution reaction using 2-aminoethanol under basic conditions, such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Methyl 4-(2-aminoethyl)-6-oxopyridine-2-carboxylate.
Reduction: Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxyl and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxy-2-pyridinecarboxylate: Lacks the aminoethyl group, making it less versatile in biological interactions.
4-(2-Aminoethyl)-6-hydroxypyridine-2-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
Methyl 4-(2-hydroxyethyl)-6-hydroxypyridine-2-carboxylate: The hydroxyl group instead of the aminoethyl group alters its hydrogen bonding capabilities.
Uniqueness
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate is unique due to the presence of both an aminoethyl group and a hydroxyl group on the pyridine ring, providing a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
methyl 4-(2-aminoethyl)-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)7-4-6(2-3-10)5-8(12)11-7/h4-5H,2-3,10H2,1H3,(H,11,12) |
Clé InChI |
BDRISEOUXVCLQM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=O)N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


